

# BAY-876 stability storage conditions

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## Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

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## BAY-876 Chemical Data Summary

The table below summarizes the available quantitative data for **BAY-876**.

Property	Details
CAS Number	1799753-84-6 [1]
Molecular Formula	Information not available in search results
Molecular Weight	Information not available in search results
Purity	≥98% [1]
Recommended Solvent	Information not available in search results
Storage Condition	Information not available in search results
Stability	Good metabolic stability in liver microsomes and hepatocytes in vitro; high oral bioavailability in vivo [1]

## Established Experimental Protocols

While storage conditions are unspecified, published methodologies provide reliable protocols for using **BAY-876** in research. The compound is typically dissolved in **DMSO** to create a stock solution before being diluted in cell culture medium [2] [3].

## In Vitro Cell Viability and Proliferation Assays

This protocol is used to determine the anti-proliferative effects of **BAY-876**.

- **1. Cell Seeding:** Seed cells (e.g., HCT116, SKOV-3) in 96-well plates at a density of 5,000 cells per well. Allow cells to adhere for 24 hours [2].
- **2. Drug Treatment:** Treat cells with **BAY-876** across a range of concentrations. Include a negative control (e.g., DMSO at the same dilution as in drug treatments) [2] [3].
- **3. Incubation:** Incubate the cells for a desired period (e.g., 24 to 72 hours) [1] [2].
- **4. Viability Measurement:**
  - **MTS Assay:** Add MTS reagent directly to culture wells, incubate for 2 hours at 37°C, and measure absorbance at 490 nm [2].
  - **MTT Assay:** After treatment, add MTT reagent to wells. The mitochondrial activity of viable cells converts MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry [1].

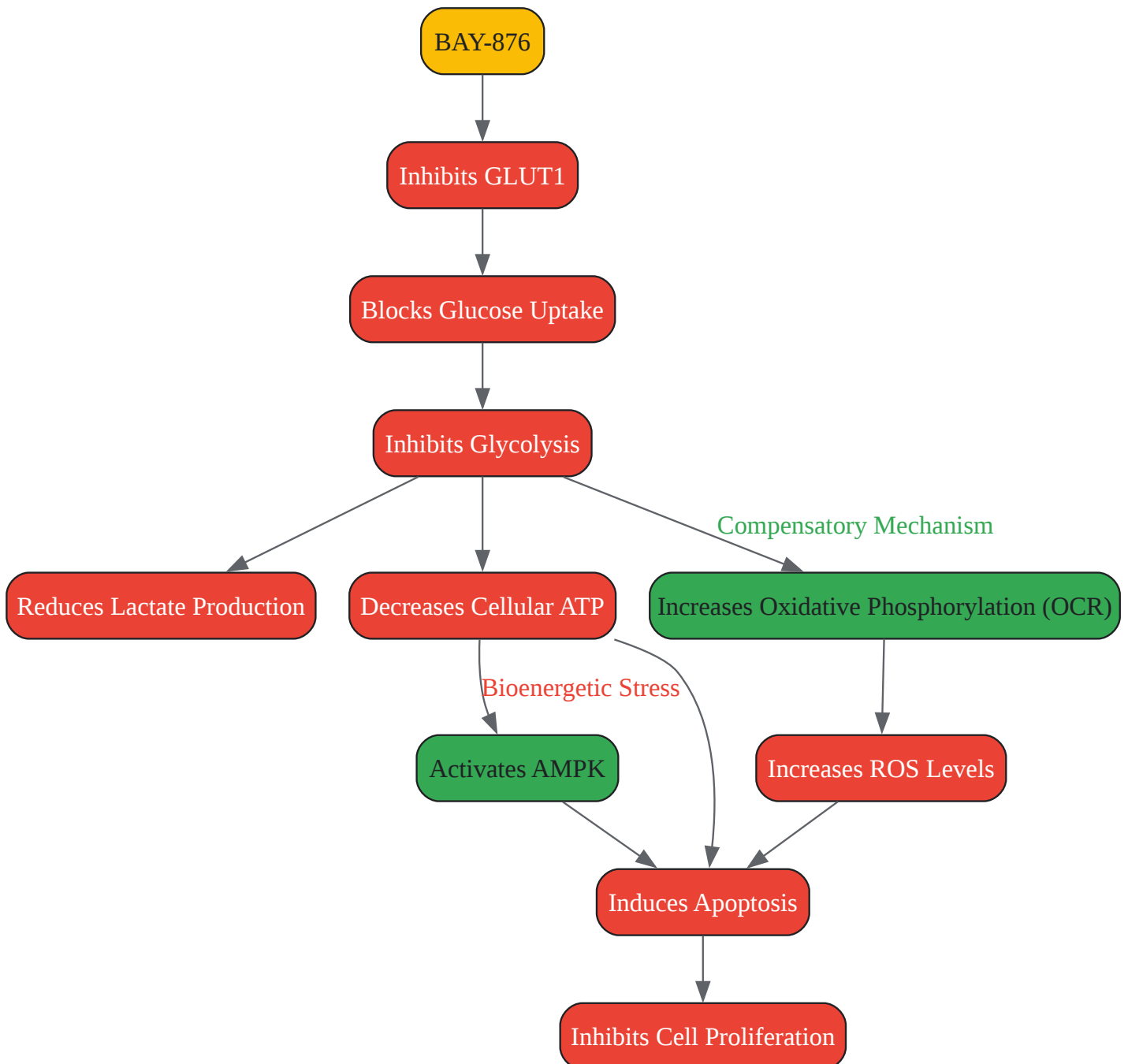
## In Vivo Xenograft Models

These models assess the anti-tumor efficacy of **BAY-876** in a living organism.

- **1. Model Establishment:** Establish a mouse xenograft model by subcutaneously injecting cancer cells (e.g., SKOV-3 ovarian cancer cells) into immunodeficient female NSG or similar mice [1] [2].
- **2. Drug Administration:** Once tumors are palpable, administer **BAY-876** orally. Studies have used doses ranging from **1.5 to 4.5 mg/kg/day** [1] [2].
- **3. Vehicle Preparation:** For in vivo studies, **BAY-876** can be dissolved in a vehicle such as carboxymethylcellulose (CMC) [2].
- **4. Monitoring:** Treat the mice for a set period (e.g., 28 days), regularly monitoring tumor volumes and animal body weight [1].

## BAY-876 Mechanism of Action and Effects

The following diagram illustrates the mechanism by which **BAY-876** inhibits cancer cell growth, based on reported findings.



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## Frequently Asked Questions

- **What is the selectivity profile of BAY-876?** **BAY-876** is a highly selective GLUT1 inhibitor. It inhibits GLUT1 with an IC50 of 2 nM and shows 135-fold to 4700-fold selectivity over other GLUTs (GLUT2, GLUT3, GLUT4) [1].
- **Does BAY-876 work in all cancer cell lines?** No, efficacy depends on functional GLUT1 expression. For example, **BAY-876** does not affect glycolysis or cell growth in A2780 ovarian cancer cells, which lack functional plasma membrane GLUT1 [1] [4].
- **Can BAY-876 be used in combination therapies?** Yes, studies show **BAY-876** has enhanced effects when combined with other agents, such as bitter taste receptor (T2R) agonists in head and neck cancer [3] or an ETC inhibitor (DBI-1) in colorectal cancer [5].

## Key Troubleshooting Tips

- **Negative Control is Crucial:** Always include a DMSO vehicle control in your experiments. The concentration of DMSO in your final assay should be kept low (e.g., 0.1% or less) to avoid solvent toxicity [2].
- **Validate Functional GLUT1 Dependence:** If you observe no effect with **BAY-876** treatment, confirm the functional expression of GLUT1 in your cell model. You can use siRNA-mediated knockdown of GLUT1 as a parallel control to confirm that observed effects are due to GLUT1 inhibition [1] [4].
- **Monitor Metabolic Adaptation:** Be aware that **BAY-876** treatment can cause a compensatory increase in mitochondrial respiration (Oxidative Phosphorylation) in some cell lines [1]. Assessing both glycolysis and mitochondrial function may provide a complete picture.

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## References

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